5-oxo-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-(2-(thiophen-2-yl)ethyl)pyrrolidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-oxo-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-(2-(thiophen-2-yl)ethyl)pyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C22H25N3O4S and its molecular weight is 427.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 5-oxo-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-(2-(thiophen-2-yl)ethyl)pyrrolidine-3-carboxamide (CAS Number: 1903875-86-4) is a complex organic molecule with potential therapeutic applications. Its unique structure incorporates a benzo[f][1,4]oxazepine moiety and a pyrrolidine carboxamide, which may confer specific biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Property | Value |
---|---|
Molecular Formula | C22H25N3O4S |
Molecular Weight | 427.5 g/mol |
Structure | Structure |
The compound is believed to exert its biological effects through interaction with specific protein targets. Preliminary studies suggest that it may inhibit receptor-interacting protein kinase 1 (RIPK1), a key regulator in necroptosis and inflammation pathways. This inhibition could potentially lead to reduced cell death in inflammatory conditions.
In Vitro Studies
In vitro assays have demonstrated that the compound exhibits significant activity against various cancer cell lines, including those involved in acute myeloid leukemia (AML). For instance, one study reported an IC50 value of 0.88 μM for a related compound in inhibiting PARP1, indicating strong cytotoxic potential against cancer cells .
In Vivo Studies
Animal models have been utilized to assess the pharmacokinetics and therapeutic efficacy of the compound. Notably, it has shown good oral bioavailability and favorable pharmacokinetic profiles. In rats, it achieved an AUC of 2.2 µg.h/mL and a Cmax of 810 ng/mL at a dose of 2 mg/kg .
Case Studies
- Clinical Trials for Inflammatory Disorders
- Cancer Treatment
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds that also target RIPK1 or exhibit anti-inflammatory effects.
Compound Name | IC50 (nM) | Target |
---|---|---|
5-Oxo-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin) | 0.91 | RIPK1 |
Related Compound A | 0.82 | RIPK1 |
Related Compound B | 0.88 | PARP1 |
Propriétés
IUPAC Name |
5-oxo-N-[2-(3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-1-(2-thiophen-2-ylethyl)pyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S/c26-20-12-17(14-24(20)9-7-18-5-3-11-30-18)22(28)23-8-10-25-13-16-4-1-2-6-19(16)29-15-21(25)27/h1-6,11,17H,7-10,12-15H2,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEDBTHIRYVKSRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CCC2=CC=CS2)C(=O)NCCN3CC4=CC=CC=C4OCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.